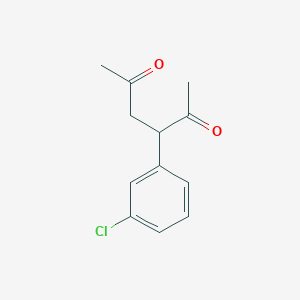
3-(3-Chlorophenyl)hexane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)hexane-2,5-dione is an organic compound with the molecular formula C12H13ClO2 It is a derivative of hexane-2,5-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base, followed by a series of condensation and oxidation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)hexane-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins, which can disrupt cellular functions and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-2,5-dione: A parent compound without the chlorophenyl group.
2,5-Hexanedione: Another diketone with similar structural features.
Acetylacetone: A related diketone with different substituents.
Uniqueness
3-(3-Chlorophenyl)hexane-2,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
583887-43-8 |
|---|---|
Formule moléculaire |
C12H13ClO2 |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)hexane-2,5-dione |
InChI |
InChI=1S/C12H13ClO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
BAGGAWZFVUIVFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC(=CC=C1)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




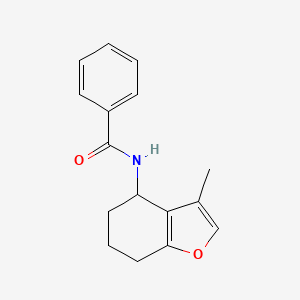
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)

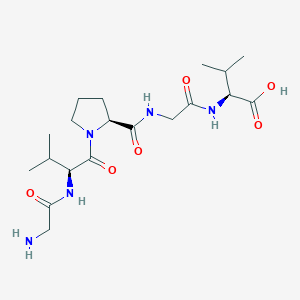
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)
![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
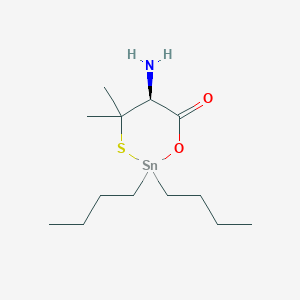
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
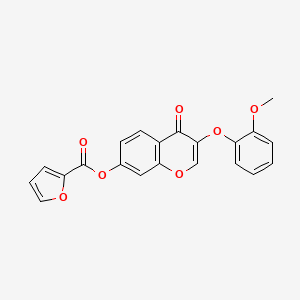
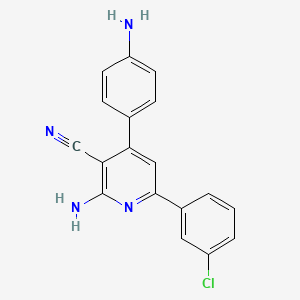
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
